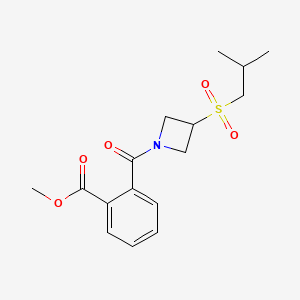
(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is a compound that contains a benzamide group, an acrylamide group, and a 3,4-dimethoxyphenyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Acrylamides are organic compounds that contain a vinyl group and an amide group. The 3,4-dimethoxyphenyl group is a phenyl group substituted with two methoxy groups at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide group, which could potentially have implications for its reactivity and properties. The 3,4-dimethoxyphenyl group could contribute to the compound’s lipophilicity and potentially its biological activity .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of acrylamides and benzamides, such as hydrolysis, addition reactions at the double bond, and reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated double bond could influence its UV-visible absorption properties, and the amide group could participate in hydrogen bonding, potentially influencing its solubility and intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Reactions
- Cycloaddition Reactions : Studies have shown the formation of complex molecules through Diels-Alder reactions, involving similar structural motifs to the compound . These reactions allow for the synthesis of diverse chemical structures, providing insight into the synthetic accessibility of such compounds (Kranjc et al., 2011).
- Reductive Cyclization : A "one-pot" reductive cyclization method was used for synthesizing a compound with a similar dimethoxyphenyl structure, demonstrating a potential pathway for synthesizing (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide and related molecules (Bhaskar et al., 2019).
Physicochemical Properties and Studies
- Crystal Structure and Physicochemical Studies : The crystalline structure and physicochemical properties of similar compounds have been extensively studied, providing a framework for understanding the material properties and potential applications of (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide. Such studies include the analysis of hydrogen bonding, molecular packing, and thermal properties, which are crucial for applications in material science and pharmaceuticals (Gupta et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQBZYLHWWQYLR-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)


![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)




![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

